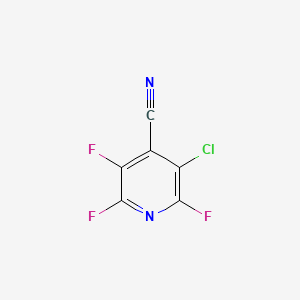

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile

Description

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is a halogenated pyridine derivative characterized by a chloro substituent at position 3, fluorine atoms at positions 2, 5, and 6, and a cyano (-CN) group at position 2. Its molecular formula is C₆HClF₃N₂, with a molar mass of 207.54 g/mol. The combination of electron-withdrawing substituents (Cl, F, CN) confers high reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its purity is reported to exceed 95% in commercial preparations .

Properties

IUPAC Name |

3-chloro-2,5,6-trifluoropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF3N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXRNPPZNTWAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NC(=C1Cl)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile typically involves multiple steps, starting with the appropriate fluorinated pyridine precursor. One common method is the halogenation of pyridine derivatives, where specific halogenating agents are used to introduce chlorine and fluorine atoms at the desired positions on the pyridine ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and chlorine atoms, which can affect the reactivity of the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a versatile building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Its unique chemical structure makes it a potential candidate for the design of pharmaceuticals with specific biological activities.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The presence of fluorine and chlorine atoms can influence its binding affinity to biological targets, leading to specific interactions and biological activities.

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogenation Patterns: Unlike the tetrafluoro analog (C₅ClF₄N), the target compound retains a pyridine ring with three fluorine atoms, reducing steric hindrance while maintaining strong electron-withdrawing effects. The additional cyano group enhances electrophilicity at C4, favoring nucleophilic substitution .

- Functional Group Diversity: Compounds like 6-(2-Chlorophenyl)-2-ethoxynicotinonitrile incorporate aryl and alkoxy groups, increasing steric bulk but reducing solubility compared to the target compound’s compact structure .

Physicochemical Properties

- Lipophilicity: The tetrafluoro analog (logP = 2.291) is less polar than the target compound (estimated logP ~1.8–2.0), as the cyano group in the latter increases polarity.

- Thermal Stability : The absence of a trifluoromethyl group (cf. C₂₀H₁₂ClF₃N₂S) results in lower thermal stability but improved synthetic versatility .

Biological Activity

3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is a fluorinated pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant case studies.

The molecular formula of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is with a molecular weight of approximately 182.53 g/mol. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, which significantly influence its biological interactions.

The biological activity of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : This compound has been shown to bind to active sites of specific enzymes, potentially modulating their catalytic functions. For instance, it may inhibit certain kinases by occupying their ATP-binding sites, which is crucial for signal transduction pathways.

- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression by interacting with transcription factors. This interaction can lead to altered gene expression profiles and changes in metabolic processes within cells .

Cellular Effects

Research indicates that 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile can affect various cellular processes:

- Gene Expression : The compound has been observed to modulate the activity of transcription factors, leading to significant changes in gene expression.

- Metabolic Pathways : By interacting with metabolic enzymes, it alters the flux through metabolic pathways. This effect can vary based on the concentration and type of cell used in experiments.

Dosage Effects

The biological effects of this compound are dose-dependent. Low concentrations may exhibit minimal effects, while higher doses can lead to toxicity and adverse physiological responses. Studies have highlighted threshold effects where specific concentrations are required to elicit measurable biological responses.

Study 1: Inhibition of Kinases

A study investigated the inhibitory effects of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile on various kinases involved in cancer signaling pathways. The results demonstrated a significant reduction in kinase activity at concentrations above a certain threshold, suggesting potential applications in cancer therapy.

Study 2: Gene Regulation

Another research effort focused on the impact of this compound on gene regulation in human cell lines. It was found that treatment with the compound resulted in upregulation of specific genes associated with apoptosis and cell cycle regulation. This indicates a potential role in therapeutic strategies for diseases characterized by dysregulated cell growth .

Comparative Analysis

The following table summarizes the biological activities observed for 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile compared to other fluorinated pyridine derivatives:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile | Enzyme inhibition & gene modulation | Significant impacts on kinase activity and gene expression |

| 4-Amino-3-chloro-2,5,6-trifluoropyridine | Enzyme interaction & metabolic modulation | Influences protease and kinase activities |

| 3-Fluorotyrosine | Growth inhibition | Acts as a growth inhibitor for Neurospora Crassa |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile with high purity?

- Methodological Answer : Multi-step synthesis involving halogen exchange reactions (e.g., chlorination/fluorination of pyridine precursors) is critical. For example, trifluoromethylpyridine derivatives can be synthesized via sequential substitution reactions under controlled temperatures (30–60°C) to avoid side products. Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity, as validated by LC-MS and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated pyridine derivatives?

- Methodological Answer : Combine , , and NMR to confirm substitution patterns. X-ray crystallography resolves structural ambiguities, such as bond angles (e.g., C–F bond angles of 117.8°–123.5°) and planarity of the pyridine ring . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies nitrile (C≡N) stretches (~2200 cm).

Q. What safety protocols are essential for handling halogenated pyridine-carbonitriles?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from moisture. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Refer to safety guidelines for structurally similar compounds like 4-Chloro-2,3,5-trifluoropyridine .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) in fluorinated pyridines be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict NMR chemical shifts and compare with experimental data. For example, gradient-corrected functionals like Becke’s 1988 exchange-energy approximation improve accuracy for electron-dense fluorinated systems . Discrepancies may arise from solvent effects or conformational flexibility, requiring solvatochromic modeling.

Q. How to design experiments to study substituent effects on the reactivity of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile?

- Methodological Answer : Systematically vary substituents (e.g., replacing Cl with Br or CF) and monitor reaction kinetics via stopped-flow UV-Vis spectroscopy. For example, halogen substituents at the 2- and 6-positions increase electrophilicity, accelerating nucleophilic aromatic substitution. Use Hammett plots to correlate substituent σ values with rate constants .

Q. What computational methods best predict the electronic properties of fluorinated pyridine-carbonitriles?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with polarization-consistent basis sets to calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing nitrile and fluorine groups lower LUMO energies, enhancing reactivity in cross-coupling reactions. Validate results with experimental redox potentials from cyclic voltammetry .

Q. How to optimize regioselectivity in cross-coupling reactions involving 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile?

- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh)) with bulky ligands to direct coupling to the 4-position. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) influence selectivity. Monitor reaction progress via NMR, as fluorine atoms act as sensitive probes for substitution patterns .

Data Contradiction Analysis

Q. How to address conflicting X-ray crystallography and DFT-predicted bond lengths in fluorinated pyridines?

- Methodological Answer : Crystallographic data may reflect crystal packing forces, while DFT models isolated molecules. For example, C–F bond lengths in X-ray structures (1.34–1.38 Å) often differ slightly from DFT predictions (1.32–1.36 Å). Use dispersion-corrected functionals (e.g., ωB97XD) to improve agreement .

Q. Why do fluorinated pyridines exhibit unexpected solubility in nonpolar solvents?

- Methodological Answer : Despite polar C–F and C≡N groups, symmetry (e.g., 2,5,6-trisubstitution) reduces dipole moments, enhancing solubility in toluene or hexane. Measure Hansen solubility parameters and compare with computational COSMO-RS simulations to rationalize anomalies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.